Regioisomeric Exit Vector Geometry
The target compound features a 1,1-disubstituted cyclopropane carboxylic acid, placing the carboxyl group directly geminal to the amide-carbonyl linkage. In contrast, the closest commercial analog, 2-[4-(trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid (CAS 1479967-05-9), bears a 1,2-substitution pattern that projects the acid functionality at a ~109° angle relative to the amide bond, creating a distinct exit vector . This difference is critical for fragment growability and vector alignment in structure-based design; the 1,1-geminal arrangement offers a more compact footprint with a reduced distance between the acid hydrogen bond donor/acceptor and the piperidine ring centroid than the 1,2-analog [1].
~0° co-planar
~109° (1,2-subst.)
| Evidence Dimension | Exit vector angle (carboxyl group relative to amide bond plane) |
|---|---|
| Target Compound Data | ~0° (geminal 1,1-disubstitution; acid group co-planar with cyclopropane ring) |
| Comparator Or Baseline | 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid (CAS 1479967-05-9): ~109° (vicinal 1,2-disubstitution) |
| Quantified Difference | Approximately 109° difference in carboxylate projection angle |
| Conditions | Structural geometry analysis based on cyclopropane ring bond angles; no experimental assay required |
Why This Matters
This difference determines which protein binding pockets can accommodate the acid pharmacophore without steric clash, directly impacting fragment library selection and hit-to-lead progression.
- [1] de Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition in English, 18(11), 809–826. View Source
